REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([O:8]CC2C=CC=CC=2)=[CH:6][C:5]([N:16]2[C:21](=[O:22])[CH:20]=[C:19]([C:23]([F:26])([F:25])[F:24])[N:18]([CH3:27])[C:17]2=[O:28])=[C:4]([F:29])[CH:3]=1.[H][H]>[Pd].C(OCC)(=O)C>[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][C:5]([N:16]2[C:21](=[O:22])[CH:20]=[C:19]([C:23]([F:24])([F:26])[F:25])[N:18]([CH3:27])[C:17]2=[O:28])=[C:4]([F:29])[CH:3]=1
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Name
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3-[4-chloro-2-fluoro-5-(phenylmethoxy)phenyl]-1-methyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
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Quantity
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1.12 g
|
Type
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reactant
|
Smiles
|
ClC1=CC(=C(C=C1OCC1=CC=CC=C1)N1C(N(C(=CC1=O)C(F)(F)F)C)=O)F
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Name
|
|
Quantity
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220 mg
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Type
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catalyst
|
Smiles
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[Pd]
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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It was filtered
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Type
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WASH
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Details
|
washed with 100 mL of ethyl acetate
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo
|
Type
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CUSTOM
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Details
|
the resultant crude product flash chromatographed over silica gel eluting with a 1:4 v
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Type
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ADDITION
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Details
|
v mixture of ethyl acetate and hexane
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1O)N1C(N(C(=CC1=O)C(F)(F)F)C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 521 mg | |
YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |